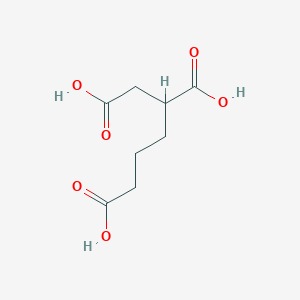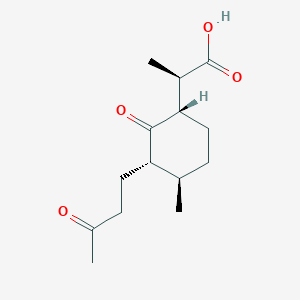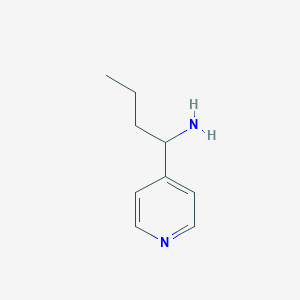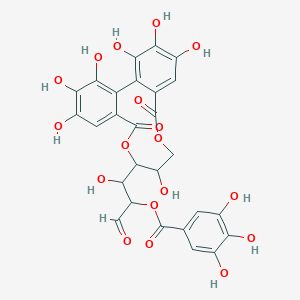
Hippomannin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hippomannin A is a natural product that is found in the marine sponge, Hippospongia sp. It was first isolated in 2006 by a team of researchers led by Dr. John W. Blunt from the University of Canterbury, New Zealand. Hippomannin A has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Applications De Recherche Scientifique
Hippo Pathway in Organ Size Control and Cancer
The Hippo pathway, involving Hippomannin A, plays a crucial role in regulating organ size and tissue homeostasis. This pathway, by inhibiting YAP and TAZ transcription co-activators, controls cell proliferation, apoptosis, and stemness in response to various signals. Dysregulation of the Hippo pathway significantly impacts cancer development. Further understanding of this pathway could unveil mysteries of organ size control and identify new targets for cancer treatment (Yu, Zhao, & Guan, 2015).
Hippo Pathway's Role in Cancer Therapy and Tumor Immunogenicity
The Hippo pathway, a modulator of developmental biology, is linked to various human cancers. Efforts are underway to target key components of this pathway for disease intervention. Genetic aberrations in this pathway are mechanisms for cancer development. The pathway also plays a role in cancer therapy resistance and tumor immunogenicity, highlighting its importance in therapeutic approaches (Calses, Crawford, Lill, & Dey, 2019).
Regulation of Hippo Pathway by Cell Morphology and Stress Fibers
Cell morphology is a significant factor in regulating the Hippo pathway. The study demonstrates that cell shape changes without cell-cell contact can impact Yap localization in the cell. The formation of stress fibers in response to cell area expansion and F-actin's role in regulating Yap position this pathway as a key player in density-dependent control of cell proliferation (Wada, Itoga, Okano, Yonemura, & Sasaki, 2011).
Hippo Pathway in Development and Disease
The Hippo signaling pathway regulates vital physiological processes, with its dysfunction implicated in various human diseases, including cancer. This pathway's roles in development, homeostasis, regeneration, and diseases are increasingly recognized, presenting opportunities for targeted therapies (Zheng & Pan, 2019).
Hippo Pathway's Emerging Role in Cell Contact Inhibition and Cancer Development
The mammalian conservation of the Hippo pathway, originally defined in Drosophila, governs cell contact inhibition, organ size control, and cancer development. Its regulation of the transcriptional coactivator YAP coordinates cell proliferation and apoptosis, highlighting its importance in cancer development and potential as a target for intervention (Zeng & Hong, 2008).
Propriétés
Numéro CAS |
52934-78-8 |
|---|---|
Nom du produit |
Hippomannin A |
Formule moléculaire |
C27H22O18 |
Poids moléculaire |
634.5 g/mol |
Nom IUPAC |
[1-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-1-hydroxy-3-oxopropan-2-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H22O18/c28-5-15(44-25(40)7-1-10(29)18(34)11(30)2-7)21(37)24-14(33)6-43-26(41)8-3-12(31)19(35)22(38)16(8)17-9(27(42)45-24)4-13(32)20(36)23(17)39/h1-5,14-15,21,24,29-39H,6H2 |
Clé InChI |
KIWFFZKABNOAQU-UHFFFAOYSA-N |
SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |
SMILES canonique |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |
Synonymes |
Cyclic 4,6-(4,4’,5,5’,6,6’-Hexahydroxy[1,1’-biphenyl]-2,2’-dicarboxylate) 2-(3,4,5-trihydroxybenzoate) D-Glucose |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



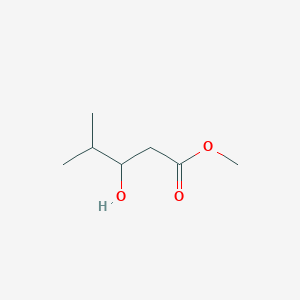
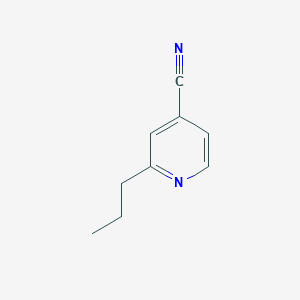
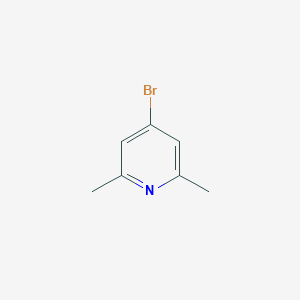
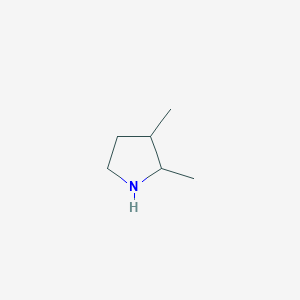
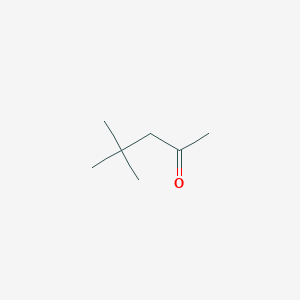
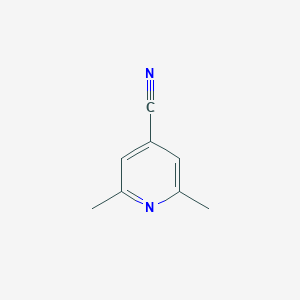
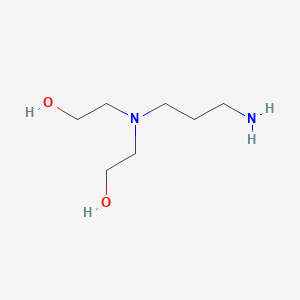
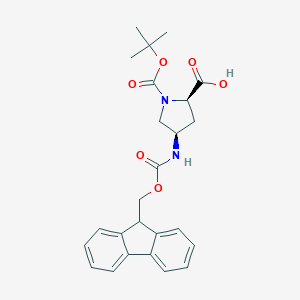
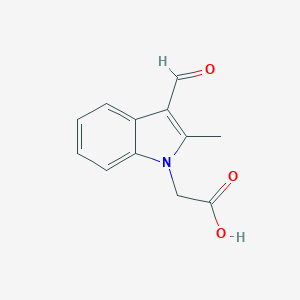
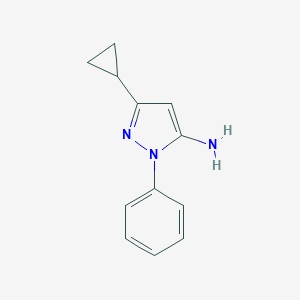
![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)
